![molecular formula C25H27FN6O2 B2740671 8-{4-[(4-氟苯甲基)哌嗪基]-3-甲基-7-[(3-甲基苯甲基)甲基]-1,3,7-三氢嘌呤-2,6-二酮 CAS No. 898437-69-9](/img/structure/B2740671.png)

8-{4-[(4-氟苯甲基)哌嗪基]-3-甲基-7-[(3-甲基苯甲基)甲基]-1,3,7-三氢嘌呤-2,6-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

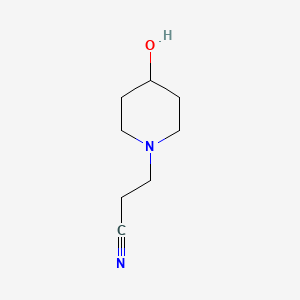

The compound “8-{4-[(4-Fluorophenyl)methyl]piperazinyl}-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione” is a complex organic molecule. It has a molecular formula of C25H27FN6O2 and a molecular weight of 462.529. The compound is part of the piperazines family .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The InChI string for this compound is InChI=1S/C24H32FN7O3/c1- 27- 22- 21 (23 (33) 28 (2) 24 (27) 34) 32 (12- 9- 29- 13- 15- 35- 16- 14- 29) 20 (26- 22) 17- 30- 7- 10- 31 (11- 8- 30) 19- 5- 3- 18 (25) 4- 6- 19/h3- 6H,7- 17H2,1- 2H3 .

科学研究应用

合成及拮抗活性

研究探索了与指定化合物类似的双环衍生物的合成和生物活性,重点关注其作为 5-HT2(血清素)受体拮抗剂的潜力。例如,已制备具有 4-[双(4-氟苯基)亚甲基]哌啶或 4-(4-氟苯甲酰)哌啶基团的化合物,并测试了它们对 5-HT2 和 α1 受体的拮抗活性,揭示了显着的 5-HT2 拮抗活性,而体内没有 α1 拮抗活性 (Watanabe 等人,1992)。

发光特性和光致电子转移

已合成出新颖的哌嗪取代的萘酰亚胺模型化合物,显示出荧光量子产率和光致电子转移 (PET) 过程,表明在分子探针和传感器中具有潜在应用 (Gan 等人,2003)。

除草剂活性

一种新的合成路线导致了具有显着除草剂活性的 1-苯基-哌嗪-2,6-二酮的产生,证明了类似化合物的农业应用 (Li 等人,2005)。

抗病毒和抗菌剂

已研究了与查询分子结构相关的化合物的抗病毒和抗菌特性。例如,来自海洋来源放线菌的二酮哌嗪衍生物已显示出对甲型流感病毒的适度抗病毒活性,表明在抗病毒药物开发中具有潜在用途 (Wang 等人,2013)。

抗精神病药

哌嗪和哌啶衍生物的结构改造导致了具有强效 H1 拮抗活性的化合物,突出了此类分子在开发无不良副作用的抗精神病药中的潜力 (Abou-Gharbia 等人,1995)。

作用机制

Target of Action

AKOS005185523, also known as 8-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione, 8-{4-[(4-Fluorophenyl)methyl]piperazinyl}-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione, or F2636-0251, is a novel compound with a unique mechanism of action. The primary target of this compound is a novel immune checkpoint known as IGSF8 . IGSF8 is an immune checkpoint discovered by GV20 scientists .

Mode of Action

F2636-0251 is a first-in-class, fully human, Fc-attenuated IgG1 monoclonal antibody that binds to IGSF8 and blocks the interaction with its receptors . By blocking the interaction of IGSF8 with its receptors, F2636-0251 inhibits the downstream signaling pathways that are activated by IGSF8.

Biochemical Pathways

It is known that the blockade of igsf8 results in compelling monotherapy anti-tumor activity as well as synergy with anti-pd1 across multiple syngeneic tumor models .

Pharmacokinetics

The pharmacokinetics of F2636-0251 are currently being studied in a Phase 1 clinical trial . This study is designed to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of F2636-0251 administered intravenously .

Result of Action

The result of F2636-0251’s action is a reduction in tumor growth and proliferation. Preclinical data have demonstrated that antibody blockade of IGSF8 results in compelling monotherapy anti-tumor activity as well as synergy with anti-PD1 across multiple syngeneic tumor models .

Action Environment

The action environment of F2636-0251 is within the tumor microenvironment. The efficacy and stability of F2636-0251 may be influenced by various environmental factors within the tumor microenvironment, such as the presence of other immune cells, the expression levels of other immune checkpoints, and the overall immune status of the patient. These factors are currently being studied in clinical trials .

属性

IUPAC Name |

8-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27FN6O2/c1-17-4-3-5-19(14-17)16-32-21-22(29(2)25(34)28-23(21)33)27-24(32)31-12-10-30(11-13-31)15-18-6-8-20(26)9-7-18/h3-9,14H,10-13,15-16H2,1-2H3,(H,28,33,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJYIPEJNJIDUCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C3=C(N=C2N4CCN(CC4)CC5=CC=C(C=C5)F)N(C(=O)NC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(benzylthio)-3-phenyl-N-(m-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2740591.png)

![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide](/img/no-structure.png)

![1-[4-(1,3-Benzoxazol-2-yl)-3-methylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2740593.png)

![1-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2740598.png)

![(E)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2740599.png)

![2-Chloro-N-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]acetamide](/img/structure/B2740601.png)

![1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3-((4-methylpiperidin-1-yl)sulfonyl)pyridin-2(1H)-one](/img/structure/B2740602.png)

![3-(3-Cyano-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2740605.png)

![2-[(cyanomethyl)thio]-N-cyclohexyl-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2740606.png)

![N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide](/img/structure/B2740608.png)